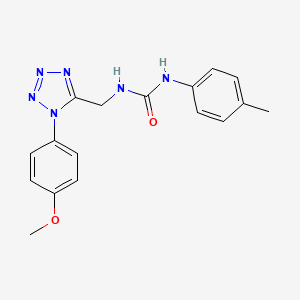

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a urea derivative, which contains a tetrazole ring and two phenyl rings, one of which is substituted with a methoxy group. Urea derivatives are known for their wide range of biological activities, and tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .

Synthesis Analysis

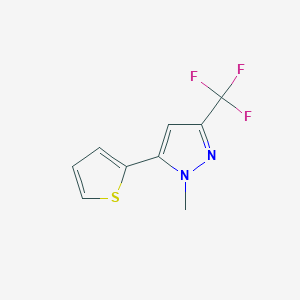

The synthesis of such a compound would likely involve the reaction of a suitable tetrazole with a p-tolyl isocyanate to form the urea linkage . The 4-methoxyphenyl group could be introduced in the tetrazole ring before this step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, the tetrazole ring, and the phenyl rings. The methoxy group on the phenyl ring would contribute to the electron-donating properties of this compound .Chemical Reactions Analysis

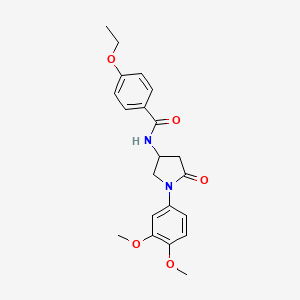

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid. The tetrazole ring could potentially participate in click reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea linkage, the tetrazole ring, and the methoxy group would likely make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Scientific Research Applications of "1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea"

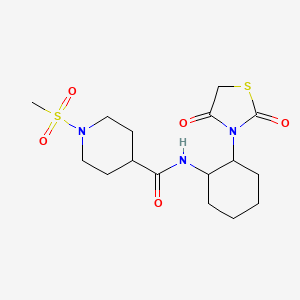

Urease Inhibitors in Medical Applications Urease is an enzyme that catalyzes the hydrolysis of urea, which is implicated in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on various urease inhibitors, including urea derivatives, for potential medical applications. These inhibitors could serve as treatments for infections while seeking alternatives to acetohydroxamic acid, which has severe side effects. This highlights the importance of exploring the full potential of urease inhibitors in medical fields, including the use of herbal extracts as complementary therapies (Kosikowska & Berlicki, 2011).

Urea Derivatives in Drug Design The unique hydrogen bonding capabilities of urea make it an important functional group in drug-target interactions, leading to its incorporation in small molecules with a broad range of bioactivities. Urea derivatives have been successfully used as modulators of various biological targets, such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes. This underscores urea's significance in medicinal chemistry, offering insights into its application in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target various receptors and enzymes

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bonding . The specific interactions and resulting changes caused by this compound would require further investigation.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Similar compounds have been found to have various biological effects . The specific effects of this compound would depend on its targets and mode of action.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

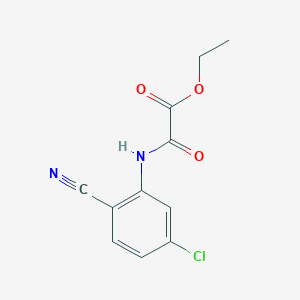

InChI=1S/C17H18N6O2/c1-12-3-5-13(6-4-12)19-17(24)18-11-16-20-21-22-23(16)14-7-9-15(25-2)10-8-14/h3-10H,11H2,1-2H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUYMJFVISTIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)

![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)

![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)

![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)

![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)